molecular formula C25H25N3O2S B3682451 4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3682451
M. Wt: 431.6 g/mol
InChI Key: UFVBCJJKAOMCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a synthetic compound known for its potential therapeutic applications. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. The use of efficient coupling reagents and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl or thioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes, particularly those involving NF-κB signaling pathways.

    Medicine: It has potential therapeutic applications in treating inflammatory disorders and certain cancers due to its ability to inhibit NF-κB.

    Industry: The compound’s properties make it useful in developing new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the activation of NF-κB. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. The compound inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide: Similar in structure but with different substituents.

    4-tert-butyl-N-[3-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]benzamide:

Uniqueness

4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific inhibition mechanism of NF-κB and its potential therapeutic applications. Its structure allows for selective inhibition, making it a valuable compound in both research and potential medical treatments.

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-25(2,3)19-14-12-18(13-15-19)23(30)28-24(31)27-21-11-7-10-20(16-21)26-22(29)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,26,29)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVBCJJKAOMCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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